(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide
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Overview
Description
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a cyano group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki coupling reaction, where a chlorophenyl boronic acid reacts with a halogenated furan derivative in the presence of a palladium catalyst.
Formation of the Acrylamide Moiety: The acrylamide group is formed through a condensation reaction between an appropriate amine and an acrylonitrile derivative.
Final Coupling: The final step involves coupling the furan derivative with the acrylamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the cyano group and the furan ring could impart biological activity, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the furan ring could participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxybenzyl)acrylamide: Similar structure but lacks the methyl group on the benzyl moiety.
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(4-methylbenzyl)acrylamide: Similar structure but lacks the methoxy group on the benzyl moiety.
Uniqueness
The presence of both the methoxy and methyl groups on the benzyl moiety in (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide makes it unique. These groups can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or selectivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[(2-methoxy-4-methylphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-15-6-7-17(22(10-15)28-2)14-26-23(27)18(13-25)12-20-8-9-21(29-20)16-4-3-5-19(24)11-16/h3-12H,14H2,1-2H3,(H,26,27)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQVIRPIGSNUOY-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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